molecular formula C18H21F3N2O3 B2998879 tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197055-59-5

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2998879
CAS RN: 2197055-59-5
M. Wt: 370.372
InChI Key: VFFRNJRVAZKDRJ-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are important in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .


Synthesis Analysis

The synthesis of spiroindole and spirooxindole derivatives has been an active research field of organic chemistry for well over a century . For instance, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst, leading to the synthesis of certain derivatives .


Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are divided by the type and ring size of the spirocycle that is fused to indole or oxindole . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .


Chemical Reactions Analysis

The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin . Derivatives with two methyl groups in their structure were less reactive than those bearing an electron-withdrawing group in their structures .

Future Directions

Spiroindole and spirooxindole derivatives have been the focus of significant attention due to their bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Introducing novel synthetic procedures has been an active research field and will be useful in creating new therapeutic agents .

properties

IUPAC Name

tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)13-11(18(19,20)21)5-4-6-12(13)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRNJRVAZKDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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